2-Chloro-1-(3-fluorophenyl)ethanone
CAS No.: 53688-18-9
Cat. No.: VC21148898
Molecular Formula: C8H6ClFO
Molecular Weight: 172.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53688-18-9 |
---|---|
Molecular Formula | C8H6ClFO |
Molecular Weight | 172.58 g/mol |
IUPAC Name | 2-chloro-1-(3-fluorophenyl)ethanone |
Standard InChI | InChI=1S/C8H6ClFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 |
Standard InChI Key | XGRNMEBMWPBPRT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C(=O)CCl |
Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)CCl |
Introduction
Physical and Chemical Properties
2-Chloro-1-(3-fluorophenyl)ethanone possesses distinctive physical and chemical properties that define its behavior in various applications. Understanding these fundamental characteristics provides insight into its stability, reactivity, and handling requirements.
The compound exists as a solid at standard temperature and pressure, with carefully documented physical parameters. Its molecular weight of 172.584 g/mol places it in the category of small organic molecules, while its halogenated nature contributes to its relatively high density of approximately 1.3 g/cm³. This density value is typical for halogenated aromatic compounds containing both chlorine and fluorine substituents .
One notable physical property is its relatively high boiling point of 240.3±15.0 °C at atmospheric pressure, indicating significant intermolecular forces despite the presence of halogen atoms that typically reduce hydrogen bonding capabilities. The compound also demonstrates a flash point of approximately 99.1±20.4 °C, suggesting moderate flammability at elevated temperatures but relative safety under normal laboratory conditions .
Table 1 provides a comprehensive overview of the key physical and chemical properties:
Property | Value |
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Molecular Formula | C8H6ClFO |
Molecular Weight | 172.584 g/mol |
CAS Number | 53688-18-9 |
Physical State | Solid |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 240.3±15.0 °C at 760 mmHg |
Flash Point | 99.1±20.4 °C |
IUPAC Name | 2-chloro-1-(3-fluorophenyl)ethanone |
SMILES Notation | C1=CC(=CC(=C1)F)C(=O)CCl |
From a chemical perspective, 2-Chloro-1-(3-fluorophenyl)ethanone exhibits reactivity patterns characteristic of α-haloketones. The carbonyl group is polarized, with the oxygen bearing a partial negative charge and the carbon a partial positive charge, creating an electrophilic center susceptible to nucleophilic attack. Simultaneously, the chloromethyl group provides an excellent leaving group for nucleophilic substitution reactions .
Synthesis and Preparation Methods
The synthesis of 2-Chloro-1-(3-fluorophenyl)ethanone typically involves well-established organic chemistry procedures, with several routes available depending on starting materials and desired scale.
Friedel-Crafts Acylation
The most common and direct synthetic approach utilizes Friedel-Crafts acylation, wherein 3-fluorobenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) . This reaction proceeds through an electrophilic aromatic substitution mechanism and represents the industrial method of choice due to its efficiency and scalability.
The general reaction scheme follows:
3-fluorobenzene + chloroacetyl chloride → 2-Chloro-1-(3-fluorophenyl)ethanone
This synthesis typically requires the following steps:
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Dissolution of aluminum chloride in an anhydrous solvent (usually dichloromethane)
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Addition of chloroacetyl chloride to form the activated acylium ion complex
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Dropwise addition of 3-fluorobenzene to the reaction mixture
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Refluxing under anhydrous conditions for several hours
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Quenching the reaction with ice water
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Extraction, washing, and purification steps to obtain the pure product
The reaction conditions typically involve temperatures around the solvent's reflux point and reaction times of 2-4 hours. Yields generally range from 75-90% depending on specific conditions and purification methods employed .
Alternative Synthetic Routes
While Friedel-Crafts acylation represents the most direct method, alternative synthetic pathways exist:
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Direct Chlorination of 1-(3-fluorophenyl)ethanone: This approach involves halogenation of 3-fluoroacetophenone using chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or molecular chlorine in the presence of a catalyst. While conceptually straightforward, controlling regioselectivity can be challenging.
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From 3-fluorobenzoyl chloride derivatives: Another approach involves reactions of 3-fluorobenzoyl chloride with appropriate chloromethyl-containing reagents, followed by rearrangement to yield the desired product.
Comparing these methods to similar syntheses, such as that of 2-Chloro-1-(3,4-difluorophenyl)ethanone, reveals common strategies. For instance, the synthesis of the difluoro derivative similarly employs Friedel-Crafts acylation, using 1,2-difluorobenzene as the starting material instead of 3-fluorobenzene, with comparable reaction conditions and yields .
Industrial Production Considerations
For industrial-scale production, continuous flow processes are often employed to improve efficiency, safety, and product consistency. Key considerations include:
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Selection of appropriate solvents balancing reaction efficiency with environmental and safety concerns
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Optimization of catalyst loading to minimize waste and reduce costs
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Precise temperature control to favor the desired product while minimizing side reactions
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Efficient work-up and purification procedures to achieve high-purity product
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Implementation of safety measures to handle the reactive reagents involved
Structural Characteristics
The molecular structure of 2-Chloro-1-(3-fluorophenyl)ethanone contributes significantly to its chemical behavior and applications. A detailed understanding of these structural features provides insight into its reactivity patterns and functional properties.
Molecular Architecture
The compound features a benzene ring with a fluorine substituent at the meta (3') position relative to the carbonyl-containing side chain. The side chain consists of a ketone group (C=O) connected to a chloromethyl group (CH₂Cl). This arrangement creates a molecule with several key structural features:
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An aromatic ring that provides rigidity and potential for π-π interactions
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A fluorine substituent that modifies the electronic distribution in the aromatic ring
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A carbonyl group that serves as a hydrogen bond acceptor and electrophilic center
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A chloromethyl group that functions as an excellent leaving group in nucleophilic substitution reactions
The molecule adopts a non-planar conformation, with the carbonyl group typically oriented slightly out of the plane of the aromatic ring due to steric considerations. The chloromethyl group can rotate freely around the C-C bond connecting it to the carbonyl carbon, allowing for conformational flexibility in solution.
Electronic Properties
The electronic distribution within 2-Chloro-1-(3-fluorophenyl)ethanone results from the combined influence of its functional groups:
The fluorine atom at the meta position exerts both inductive and resonance effects on the aromatic ring. As the most electronegative element, fluorine creates a strong electron-withdrawing inductive effect that decreases electron density in the ring. While fluorine can also donate electron density through resonance due to its lone pairs, this effect is weaker than its inductive withdrawal. The meta position placement means the fluorine primarily influences the electronic distribution through its inductive effect rather than resonance.
The carbonyl group is highly polarized, with the oxygen bearing a partial negative charge and the carbon bearing a partial positive charge. This polarization creates an electrophilic center at the carbonyl carbon, making it susceptible to nucleophilic attack. The carbonyl group also withdraws electron density from both the aromatic ring and the chloromethyl group through inductive and resonance effects.
The chloromethyl group contributes additional electronic effects through the electronegativity of the chlorine atom, which creates another electron-withdrawing center. More importantly, the C-Cl bond is relatively weak and polarized, making it an excellent leaving group in nucleophilic substitution reactions.
Spectroscopic Characteristics
The structural features of 2-Chloro-1-(3-fluorophenyl)ethanone give rise to distinctive spectroscopic properties that aid in its identification and characterization:
In infrared spectroscopy, the compound typically shows a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, characteristic of aryl ketones. The C-F stretching vibration generally appears in the region of 1000-1400 cm⁻¹, while the C-Cl stretching vibration is often observed in the 600-800 cm⁻¹ range.
In proton NMR spectroscopy, the compound shows characteristic signals for the aromatic protons (typically 7.0-8.0 ppm), with splitting patterns influenced by the fluorine substituent. The methylene protons (CH₂) adjacent to the chlorine atom typically appear around 4.5-4.7 ppm as a singlet. In carbon-13 NMR, the carbonyl carbon resonates around 190-200 ppm, with the aromatic carbons displaying complex splitting patterns due to carbon-fluorine coupling.
Mass spectrometry reveals characteristic fragmentation patterns including molecular ion peaks with the distinctive isotope pattern of chlorine, fragment ions corresponding to the loss of chlorine, and fragments related to the fluorophenyl moiety.
Applications in Organic Synthesis
2-Chloro-1-(3-fluorophenyl)ethanone serves as a versatile building block in organic synthesis, finding applications across various domains including pharmaceutical development, agrochemical research, and materials science.
Pharmaceutical Intermediates
The compound functions as a key intermediate in the synthesis of numerous pharmaceutical compounds. Its importance is particularly evident in the following areas:
Heterocyclic Systems Synthesis: The α-halogenated ketone structure makes it an excellent precursor for various heterocyclic systems including:
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Imidazoles and benzimidazoles via reaction with amidines or ortho-phenylenediamines
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Oxazoles through cyclization reactions with appropriate reagents
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Thiazoles via reaction with thioamides or thiosemicarbazides
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Pyrazoles through reaction with hydrazine derivatives
These heterocyclic systems frequently serve as core structures in pharmaceutical compounds with diverse therapeutic applications .
Alpha-Functionalized Derivatives: The reactive alpha position allows for substitution reactions with various nucleophiles, leading to functionalized derivatives with potential biological activities:
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Amino acid derivatives via reaction with amines followed by hydrolysis
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Ether and thioether derivatives through reactions with alcohols or thiols
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Azide intermediates that can be further reduced to amines
These derivatives have potential applications as enzyme inhibitors, receptor ligands, or other biologically active compounds. The presence of the fluorine atom in the aromatic ring often enhances the pharmacokinetic properties of the resulting pharmaceutical compounds, potentially improving their metabolic stability and membrane permeability .
Mechanism of Action in Synthetic Applications
The versatility of 2-Chloro-1-(3-fluorophenyl)ethanone in organic synthesis stems from its reactivity profile:
As an Acylating Agent: The compound can function as an acylating agent, transferring the 3-fluorobenzoyl group to nucleophilic substrates. This reaction pathway is particularly relevant in the synthesis of amides, esters, and related compounds .
In Nucleophilic Substitution Reactions: The α-chloro group readily undergoes nucleophilic substitution reactions (SN2) with various nucleophiles, including amines, thiols, alcohols, and carboxylates. These reactions provide access to a wide range of functionalized derivatives.
In Condensation Reactions: The ketone group can participate in various condensation reactions with appropriate reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Table 2 summarizes common transformations of 2-Chloro-1-(3-fluorophenyl)ethanone in organic synthesis:
Reaction Type | Reagents | Products | Potential Applications |
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Nucleophilic Substitution | Primary/Secondary Amines | 2-Amino-1-(3-fluorophenyl)ethanones | Pharmaceutical intermediates |
Nucleophilic Substitution | Thiols | 2-Thio-1-(3-fluorophenyl)ethanones | Enzyme inhibitors |
Nucleophilic Substitution | Sodium azide | 2-Azido-1-(3-fluorophenyl)ethanone | Click chemistry precursors |
Cyclization | Thioamides | Thiazole derivatives | Antimicrobial compounds |
Cyclization | Hydrazines | Pyrazole derivatives | Anti-inflammatory agents |
Condensation | Aldehydes/Ketones | α,β-Unsaturated ketones | Michael acceptors |
Reduction | NaBH₄, LiAlH₄ | (3-Fluorophenyl)ethanol derivatives | Chiral alcohols |
Agrochemical and Material Science Applications
Beyond pharmaceutical applications, 2-Chloro-1-(3-fluorophenyl)ethanone has found use in agrochemical research and materials science:
In agrochemical development, the compound serves as a precursor for potential pesticides, fungicides, and herbicides. The presence of the fluorine atom often enhances the stability and efficacy of these agrochemicals by improving their resistance to metabolic degradation.
In materials science, derivatives of 2-Chloro-1-(3-fluorophenyl)ethanone have been explored for applications in:
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Polymer chemistry, where they can be incorporated as pendant groups or linkers
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Photochemical materials, including photosensitive resins
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Specialty coatings with enhanced properties such as weather resistance or thermal stability
These diverse synthetic applications highlight the compound's versatility as a building block in chemical research and development across multiple industries.
Biological Activity Research
While 2-Chloro-1-(3-fluorophenyl)ethanone itself is primarily used as a synthetic intermediate, research into its derivatives has revealed potential biological activities that merit scientific attention.
Antimicrobial Properties
Studies on compounds structurally related to 2-Chloro-1-(3-fluorophenyl)ethanone have demonstrated promising antimicrobial properties, particularly against antibiotic-resistant bacteria:
Research has shown that certain derivatives containing the 3-fluorophenyl moiety exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. For instance, some fluorophenyl-derived hydrazones have demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against specific MRSA strains .
Compounds containing both 3-chloro and 2-fluoro substituents on the phenyl ring have shown enhanced antimicrobial activity compared to single-substituted analogs, with MIC values as low as 0.78-1.56 μg/mL against multidrug-resistant bacterial strains . This suggests that the specific electronic and steric effects of the halogen substituents play a crucial role in modulating antibacterial efficacy.
Table 3 summarizes the antimicrobial activity of related fluorinated phenacyl derivatives:
Compound Type | Test Organism | MIC Value (μg/mL) |
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Fluorophenyl-derived hydrazones | A. baumannii ATCC 19606 | 6.25 |
Fluorophenyl-derived hydrazones | A. baumannii ATCC 747 | 12.5 |
Bisfluoro-substituted derivative | S. aureus ATCC 33592 | 3.125 |
3-Chloro-2-fluoro derivative | MRSA strains | 0.78-1.56 |
Enzyme Inhibition Studies
Research has explored the potential of compounds related to 2-Chloro-1-(3-fluorophenyl)ethanone as enzyme inhibitors:
Studies have demonstrated that certain derivatives containing the 3-fluorophenyl fragment exhibit inhibitory effects on enzymes such as tyrosinase, which is involved in melanin synthesis . The specific arrangement of functional groups, including the meta-fluorine substituent, appears to contribute to this inhibitory activity.
Additional enzyme targets explored in research include:
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Monoamine oxidase (MAO) inhibitors, with potential applications in neurological disorders
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Acetylcholinesterase (AChE) inhibitors, which could be relevant for cognitive disorders
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Other metabolic enzymes relevant to various disease states
The mechanism of enzyme inhibition often involves interaction between the electrophilic centers in these compounds (particularly the carbonyl carbon and α-position) and nucleophilic residues in the enzyme active sites. The fluorine substituent may enhance binding affinity through increased hydrophobic interactions or electronic effects.
Structure-Activity Relationships
Research into 2-Chloro-1-(3-fluorophenyl)ethanone derivatives has yielded valuable insights into structure-activity relationships:
The position and number of fluorine atoms on the phenyl ring significantly impact biological activity. Meta-substituted fluorine (as in the parent compound) appears to provide a balance of electronic effects that enhances binding to certain biological targets.
The presence of the chlorine atom at the alpha position to the carbonyl group is often critical for biological activity, particularly for compounds designed as irreversible enzyme inhibitors. This reactive center can form covalent bonds with nucleophilic residues in protein targets.
Hazard Type | Hazard Statement | Precautionary Statement |
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Physical Hazard | May be corrosive to metals | Keep only in original container; Absorb spillage to prevent material damage; Store in corrosion resistant container |
Health Hazard | Causes severe skin burns and eye damage | Do not breathe dust/fume/gas/mist/vapors/spray; Wash hands thoroughly after handling; Wear protective gloves/protective clothing/eye protection/face protection |
Emergency Response | - | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor; IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower. |
Regulatory Considerations
The regulatory status of 2-Chloro-1-(3-fluorophenyl)ethanone includes:
Transport Classification:
Workplace Regulations:
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Subject to workplace hazardous materials information systems in most jurisdictions
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Covered by REACH regulations in the European Union
Disposal Considerations:
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Classified as hazardous waste in most jurisdictions
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Requires proper disposal through licensed waste management facilities
Understanding and adhering to these safety considerations is essential for the responsible use of 2-Chloro-1-(3-fluorophenyl)ethanone in research and industrial settings.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-Chloro-1-(3-fluorophenyl)ethanone, a comparison with structurally related compounds provides valuable context.
Comparison with Phenacyl Chloride
Phenacyl chloride (chloroacetophenone) represents the parent compound without the fluorine substituent on the phenyl ring . This compound has been historically used as a riot control agent (CN gas), whereas 2-Chloro-1-(3-fluorophenyl)ethanone has primarily found applications in chemical synthesis.
The lack of the fluorine substituent in phenacyl chloride results in different electronic properties of the aromatic ring, potentially influencing the reactivity of both the carbonyl group and α-chloro position. Phenacyl chloride may exhibit slightly different regioselectivity in certain reactions due to the absence of the electron-withdrawing fluorine substituent.
Historically, phenacyl chloride has been synthesized since 1871, when Carl Graebe first prepared it by passing chlorine into boiling acetophenone . Modern methods typically employ similar Friedel-Crafts acylation approaches to those used for 2-Chloro-1-(3-fluorophenyl)ethanone.
Comparison with Other Fluorinated Derivatives
Several fluorinated derivatives of phenacyl chloride exist, each with distinct properties based on the position and number of fluorine substituents:
2-Chloro-1-(4-fluorophenyl)ethanone (para-isomer) features a fluorine atom at the para position instead of the meta position. This change in substitution pattern affects the electronic distribution due to the para position allowing for greater resonance contribution, potentially influencing reactivity patterns and biological activities.
2-Chloro-1-(3,4-difluorophenyl)ethanone contains two fluorine atoms at the meta and para positions (CAS 51336-95-9). This compound is synthesized through similar Friedel-Crafts acylation methods starting from 1,2-difluorobenzene . The presence of an additional fluorine atom enhances the electron-withdrawing effects on the aromatic ring.
2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone contains both chloro and fluoro substituents on the ring. This dihalogenated compound may exhibit enhanced reactivity in certain transformations due to the combined electronic effects of both halogen substituents.
Table 5 presents a comparison of these related compounds:
Compound | CAS Number | Molecular Formula | Key Structural Differences |
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2-Chloro-1-(3-fluorophenyl)ethanone | 53688-18-9 | C8H6ClFO | Base compound, fluorine at meta position |
Phenacyl chloride | 532-27-4 | C8H7ClO | No fluorine substituent, historically used as riot control agent |
2-Chloro-1-(3,4-difluorophenyl)ethanone | 51336-95-9 | C8H5ClF2O | Contains two fluorine atoms, potentially more electron-deficient |
2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | 203251-37-0 | C8H5Cl2FO | Contains both chloro and fluoro substituents on the ring |
Structure-Property Relationships
The comparison of these related compounds reveals several important structure-property relationships:
The position and number of halogen substituents significantly influence physical properties such as melting points, boiling points, and solubility. Generally, increasing the number of halogen atoms increases density and decreases volatility.
Electronic effects on reactivity vary based on substitution patterns:
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Meta-substituted fluorine primarily exerts inductive electron-withdrawing effects
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Para-substituted fluorine exhibits both inductive and resonance effects
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Multiple halogen substituents create more complex electronic distributions
Biological activity correlations suggest that different substitution patterns can significantly influence antimicrobial activity and enzyme inhibition properties. Research indicates that 3-chloro-2-fluoro derivatives may exhibit enhanced antimicrobial activity compared to mono-substituted analogs .
These comparative insights provide valuable guidance for selecting the most appropriate halogenated acetophenone derivative for specific synthetic or biological applications.
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